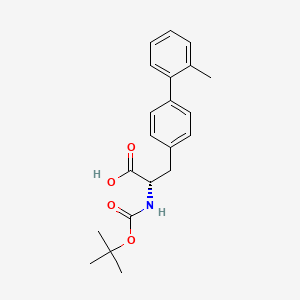

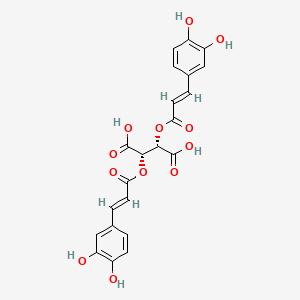

![molecular formula C38H57N11O7S B3029152 2-[[2-[[2-[[2-[2-[[2-氨基-3-(1H-吲哚-3-基)丙酰]氨基]丙酰氨基]-3-甲基丁酰]氨基]乙酰]氨基]-3-(1H-咪唑-5-基)丙酰]氨基]-N-(1-氨基-4-甲硫基-1-氧代丁-2-基)-4-甲基戊酰胺 CAS No. 55749-98-9](/img/structure/B3029152.png)

2-[[2-[[2-[[2-[2-[[2-氨基-3-(1H-吲哚-3-基)丙酰]氨基]丙酰氨基]-3-甲基丁酰]氨基]乙酰]氨基]-3-(1H-咪唑-5-基)丙酰]氨基]-N-(1-氨基-4-甲硫基-1-氧代丁-2-基)-4-甲基戊酰胺

描述

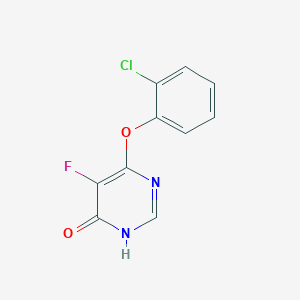

The compound , "2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide," is a complex molecule that appears to be a peptide or peptide-like structure with multiple amino acid residues and heterocyclic components such as indole and imidazole rings. This structure suggests potential biological activity, possibly as a ligand for receptors or enzymes.

Synthesis Analysis

The synthesis of complex molecules like the one described often involves multi-step reactions, possibly including the formation of imidazole and indole rings, as well as the coupling of amino acid residues. For instance, the synthesis of imidazo[1,2-a]pyridines and indoles can be achieved through reactions with triethylamine, as seen in the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones . Similarly, the synthesis of complex quinazolinones, which share structural similarities with the compound , can be achieved through lithiation and subsequent reactions with various electrophiles . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound likely features multiple rings, including indole and imidazole, which are common in biologically active molecules. The indole moiety is a common structure in natural products and pharmaceuticals, contributing to the molecule's potential for interaction with biological systems . The imidazole ring is also significant, as it is found in histidine and histamine, suggesting that the compound might interact with histamine receptors or other imidazole-binding proteins10.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The presence of amino groups suggests potential for acylation or amidation reactions. The carbonyl groups could be involved in condensation reactions or could be reduced. The heterocyclic components might participate in electrophilic substitution reactions or act as ligands in metal-catalyzed transformations. The synthesis of similar structures, such as 1,2-disubstituted cyclopentanes, demonstrates the importance of stereochemistry in the biological activity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular weight, solubility, and the presence of multiple chiral centers. The solubility would be affected by the number of polar groups, such as amides and amines, which could facilitate interactions with solvents or biological molecules. The chiral centers could lead to different stereoisomers, each with potentially distinct biological activities. The compound's stability could be assessed by studying similar molecules, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, which has been characterized using various analytical techniques .

科学研究应用

化学相互作用和合成

该化合物已在化学相互作用和合成方面进行了研究。例如,Dmitry等人(2015)探索了1,2-二氨基咪唑与含乙氧亚甲基的化合物之间的相互作用,产生了各种线性连接的产品,并突出了此类化合物在合成有机化学中的潜力(Dmitry et al., 2015)。

抗菌活性

Hemalatha Gadegoni和Sarangapani Manda (2013)合成了新型3-[5-(1H-吲哚-3-基-甲基)-2-氧代-[1,3,4]恶二唑-3-基]丙腈和相关化合物。他们筛选了这些化合物对各种细菌的抗菌活性,表明此类化合物在开发新的抗菌剂中具有潜在用途(Hemalatha Gadegoni & Sarangapani Manda, 2013)。

β2-氨基酸的不对称合成

Gloria Reyes-Rangel等人(2008)描述了一种使用类似于我们感兴趣的化合物衍生物不对称合成β2-氨基酸的合成途径,证明了其在合成生物学上重要的氨基酸中的效用(Reyes-Rangel et al., 2008)。

平衡型血管紧张素II受体拮抗剂的开发

M. Quan等人(1995)致力于使用类似的化合物开发平衡型血管紧张素II受体拮抗剂。这项研究可能与高血压和相关心血管疾病的治疗相关(Quan et al., 1995)。

潜在抗病毒剂

I. Egorov等人(2010)合成了具有结构相似性的化合物,他们提出这是一种潜在的抗病毒剂。这突出了此类化合物在对抗病毒感染中潜在的药用价值(Egorov et al., 2010)。

属性

IUPAC Name |

2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N11O7S/c1-20(2)13-29(36(54)47-28(33(40)51)11-12-57-6)48-37(55)30(15-24-17-41-19-44-24)46-31(50)18-43-38(56)32(21(3)4)49-34(52)22(5)45-35(53)26(39)14-23-16-42-27-10-8-7-9-25(23)27/h7-10,16-17,19-22,26,28-30,32,42H,11-15,18,39H2,1-6H3,(H2,40,51)(H,41,44)(H,43,56)(H,45,53)(H,46,50)(H,47,54)(H,48,55)(H,49,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJOMAIZVIIHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N11O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971123 | |

| Record name | 20-Amino-4,7,10,13,16,19-hexahydroxy-8-[(1H-imidazol-5-yl)methyl]-21-(1H-indol-3-yl)-17-methyl-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-14-(propan-2-yl)-3,6,9,12,15,18-hexaazahenicosa-3,6,9,12,15,18-hexaen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide | |

CAS RN |

55749-98-9 | |

| Record name | 20-Amino-4,7,10,13,16,19-hexahydroxy-8-[(1H-imidazol-5-yl)methyl]-21-(1H-indol-3-yl)-17-methyl-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-14-(propan-2-yl)-3,6,9,12,15,18-hexaazahenicosa-3,6,9,12,15,18-hexaen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

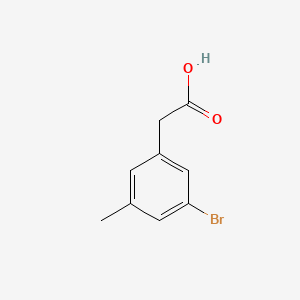

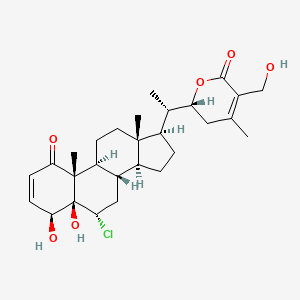

![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)

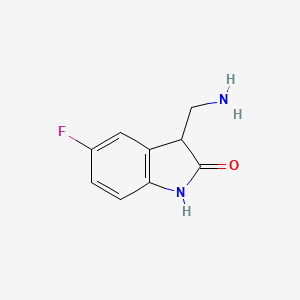

![5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3029086.png)

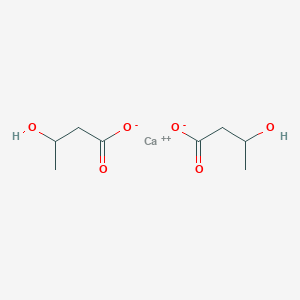

![2-[1-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)-6-methoxyphenol](/img/structure/B3029091.png)